AZD-3147

概要

説明

AZD 3147は、ラパマイシン複合体1の哺乳類標的およびラパマイシン複合体2の哺乳類標的の強力で経口投与可能な選択的デュアル阻害剤です。その阻害濃度50は1.5ナノモルです。 この化合物は、ホスホイノシチド3-キナーゼに対しても選択的な効果を示します .

科学的研究の応用

AZD 3147 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of mammalian target of rapamycin complexes.

Biology: Investigated for its effects on cell viability and growth factor-mediated cilia extension.

Medicine: Explored as a potential therapeutic agent for various cancers, including neuroblastoma.

Industry: Utilized in the development of new drugs targeting mammalian target of rapamycin pathways .

作用機序

AZD 3147は、ラパマイシン複合体1の哺乳類標的とラパマイシン複合体2の哺乳類標的を選択的に阻害することで、その効果を発揮します。この阻害は、細胞の成長、増殖、生存に関与するシグナル伝達経路を破壊します。 この化合物は、ホスホイノシチド3-キナーゼにも影響を与え、細胞プロセスをさらに調節します .

類似の化合物との比較

類似の化合物

Torin 2: ラパマイシン複合体1の哺乳類標的とラパマイシン複合体2の哺乳類標的のもう1つのデュアル阻害剤です。

ラパマイシン: ラパマイシン複合体1の哺乳類標的のよく知られた阻害剤です。

エベロリムス: 癌治療に使用されるラパマイシン複合体1の哺乳類標的の阻害剤です .

ユニークさ

AZD 3147は、ラパマイシン複合体1の哺乳類標的とラパマイシン複合体2の哺乳類標的の両方のデュアル阻害剤として、その高い選択性と効力でユニークです。 このデュアル阻害は、1つの複合体をのみ標的とする化合物と比較して、より広範囲の治療効果をもたらします .

生化学分析

Biochemical Properties

AZD-3147 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 enzymes, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes, thereby inhibiting their function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with mTORC1 and mTORC2. By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of stability .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the mTORC1 and mTORC2 enzymes, which play crucial roles in this pathway.

準備方法

合成経路と反応条件

AZD 3147は、一連の高スループットスクリーニングとそれに続くリード開発活動によって合成されます。 合成経路は、ウレア-モルフォリン-ピリミジン化合物の形成を含み、その後、細胞効力、水溶性、安定性を向上させるために修飾されます .

工業生産方法

AZD 3147の工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 これには、温度、圧力、溶媒の選択などの反応条件を制御して、合成の効率を最大限に高めることが含まれます .

化学反応の分析

反応の種類

AZD 3147は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を含みます。

還元: この反応は、水素の添加または酸素の除去を含みます。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを含みます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります .

科学研究への応用

AZD 3147は、以下を含む幅広い科学研究への応用を持っています。

化学: ラパマイシン複合体の哺乳類標的の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞生存率と成長因子によって媒介される繊毛の伸長に対するその影響について調査されました。

医学: 神経芽腫などのさまざまな癌に対する潜在的な治療薬として検討されています。

類似化合物との比較

Similar Compounds

Torin 2: Another dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2.

Rapamycin: A well-known inhibitor of mammalian target of rapamycin complex 1.

Everolimus: An inhibitor of mammalian target of rapamycin complex 1 used in cancer therapy .

Uniqueness

AZD 3147 is unique due to its high selectivity and potency as a dual inhibitor of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a broader range of therapeutic effects compared to compounds that target only one complex .

特性

IUPAC Name |

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGVUDPAMQEIJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

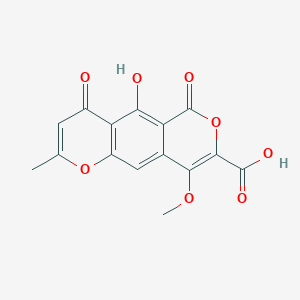

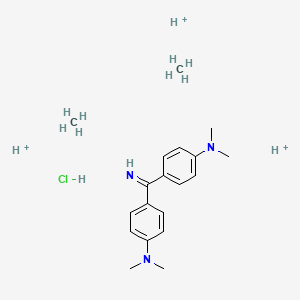

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)